![molecular formula C13H24N2O3 B3014683 Methyl 1-{[(2-methylpropyl)carbamoyl]amino}cyclohexanecarboxylate CAS No. 1429901-70-1](/img/structure/B3014683.png)
Methyl 1-{[(2-methylpropyl)carbamoyl]amino}cyclohexanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 1-{[(2-methylpropyl)carbamoyl]amino}cyclohexanecarboxylate” is a carbamate derivative. Carbamates are organic compounds derived from carbamic acid (NH2COOH). They have a wide range of applications, including use in the manufacture of pharmaceuticals, insecticides, and polymers .
Synthesis Analysis
While specific synthesis methods for this compound are not available, carbamates can generally be synthesized by reacting an alcohol with urea in the presence of heat . Another common method involves the reaction of ammonia with an organic isocyanate .Molecular Structure Analysis
The compound contains a cyclohexane ring, which is a six-membered carbon ring. The conformation of cyclohexane is important for its chemical properties. The most stable conformation is the chair conformation, where all the carbon-carbon bonds are staggered .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, carbamates generally have moderate to high solubility in water and are stable under normal temperatures and pressures .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactions
Preparation of β-and γ-lactams : Methyl 1-{[(2-methylpropyl)carbamoyl]amino}cyclohexanecarboxylate derivatives are used in the synthesis of β-and γ-lactams via ring closures of unsaturated carbamoyl radicals derived from 1-carbamoyl-1-methylcyclohexa-2,5-dienes (Bella, Jackson, & Walton, 2004). This process involves the generation of aminoacyl radicals, followed by cyclisations to yield N-benzyl-azetidin-2-ones and N-benzyl-pyrrolidin-2-ones.
Kinetic EPR Study of Radicals : The dissociation of 1-carbamoyl-1-methylcyclohexa-2,5-dienyl radicals to produce aminoacyl radicals is characterized by EPR spectroscopy. This study offers insights into the rates and mechanisms of the dissociation process (Bella, Jackson, & Walton, 2002).
Aminocarbonylation Reactions : The compound is utilized in aminocarbonylation reactions involving iodobenzene and iodoalkenes with amino acid esters. This process is significant in synthesizing 2-oxo-carboxamide type derivatives and carboxamides (Müller et al., 2005).
Synthesis of Imine Compounds : In studies exploring the reaction of 3-amino-2-carbamoylthiophene with cycloalkanones, this compound is used to form 2-carbamoyl-3-cycloalkylidenaminothiophenes, important in synthesizing various imines (Klemm, Wang, & Hawkins, 1995).
Carbamoylation in Biochemistry : The compound is involved in carbamoylation reactions with amino acids, peptides, and proteins. This process is crucial in understanding the physiological effects of nitrosoureas and protein modifications (Wheeler, Bowdon, & Struck, 1975).
Synthesis of Phosphonic Acids : It is also used in synthesizing diethylesters of 1-methyl-1-(N-substituted carbamoyl- or thiocarbamoyl-amino)-alkane-phosphonic acids. These compounds have potential applications in various biochemical processes (Lachkova, Petrov, & Hussein, 1993).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 1-(2-methylpropylcarbamoylamino)cyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-10(2)9-14-12(17)15-13(11(16)18-3)7-5-4-6-8-13/h10H,4-9H2,1-3H3,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGGVOSPIGOQJEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)NC1(CCCCC1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
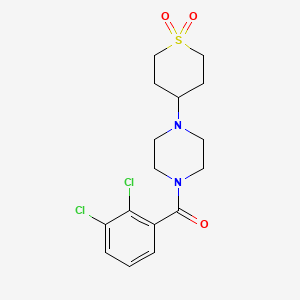
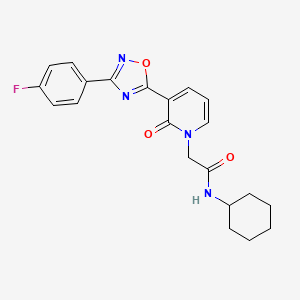
![2-Cyclopropyl-5-[[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B3014605.png)
![[2-(3-Methylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B3014608.png)
![2-(2-chlorophenyl)-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B3014609.png)
![4-[[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B3014610.png)
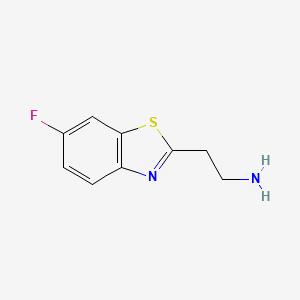
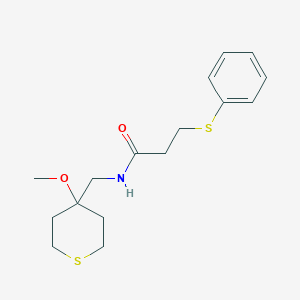
![3-[5-[(Dimethylsulfamoylamino)methyl]-1-methylpyrazol-3-yl]pyridine](/img/structure/B3014614.png)
![3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-N-(4-ethoxyphenyl)azetidine-1-carboxamide](/img/structure/B3014616.png)
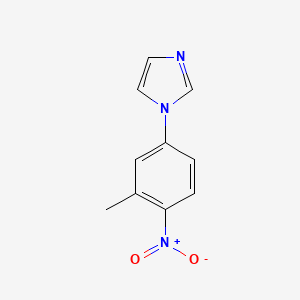


![N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]-2-(morpholin-4-yl)acetamide](/img/structure/B3014622.png)
